molecular formula C29H24O3 B8223360 4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde

4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde

Cat. No. B8223360
M. Wt: 420.5 g/mol
InChI Key: IXYSLLPMMHGKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde is a useful research compound. Its molecular formula is C29H24O3 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization of Polyazomethines : A study by Hafeez et al. (2019) focused on synthesizing bis-aldehyde monomers and their electrically conductive pristine polyazomethines. These polymers exhibited significant electrical conductivity, which was notably higher than previously reported values (Hafeez et al., 2019).

  • Photoluminescence Properties : Lowe and Weder (2002) synthesized photoluminescent phenylene vinylene oligomers. They observed a large bathochromic shift in the emission spectra, indicating the formation of excimers characterized by low-bandgap emission (Lowe & Weder, 2002).

  • Fluorescent Phenylene Vinylene Polymers : Neilson et al. (2008) reported the synthesis of fluorescent phenylene vinylene containing perfluorocyclobutyl aromatic ether polymers. These polymers showed excellent thermal stability and high fluorescence quantum yields in both solution and thin film (Neilson et al., 2008).

  • Triarylamine-Bearing Polyphenylenevinylene : Kurata et al. (2007) prepared polyphenylenevinylene with a triarylamine pendant group, showing reversible redox properties and solubility in common solvents. The polymer demonstrated unique high-spin alignment properties (Kurata et al., 2007).

  • Intervalence Charge-Transfer in Mixed-Valence Monocations : Barlow et al. (2005) studied the intervalence charge-transfer of mixed-valence monocations of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges. They observed significant electronic couplings and diabatic electron-transfer distances in these species (Barlow et al., 2005).

  • Synthesis of Bis-(4-hydroxyphenyl)phenylmethane : Xu Jia-ye (2003) reported the synthesis of Bis-(4-hydroxyphenyl)phenylmethane using a heteropolyacid catalyst. The optimized reaction conditions resulted in a high yield of the product, demonstrating the efficiency of this synthetic route (Xu Jia-ye, 2003).

  • Selective Reduction of Benzaldehydes : Pugh (2000) investigated the selective reduction of benzaldehydes to produce rearranged phenols. They used a method to prevent rearrangement by quenching the intermediate benzyl alkoxide with a weak acid (Pugh, 2000).

  • Microwave Irradiation in Aldol Condensation : Zheng et al. (1997) used microwave irradiation for the aldol condensation of cyclopentanone or cyclohexanone with aldehydes. This method provided high yields under mild conditions and required only a short reaction time (Zheng et al., 1997).

properties

IUPAC Name

4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O3/c1-31-26-16-12-24(13-17-26)29(25-14-18-27(32-2)19-15-25)28(22-6-4-3-5-7-22)23-10-8-21(20-30)9-11-23/h3-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYSLLPMMHGKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde
Reactant of Route 6
4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.